molecular formula C11H12FNO2 B1531271 1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1432063-73-4

1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1531271
CAS No.: 1432063-73-4
M. Wt: 209.22 g/mol
InChI Key: GAOPMXFDCZGSBU-UHFFFAOYSA-N
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Description

“1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid” is a chemical compound that can be purchased from various suppliers . It has been mentioned in the context of benzofuran-based S1P1 agonists, indicating its potential relevance in medicinal chemistry .

Scientific Research Applications

Analog in Protein Synthesis and Ion Transport Studies

1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid and its related compounds have been studied for their effects in protein synthesis and ion transport. Azetidine 2-carboxylic acid, a related compound, was found to be a potent inhibitor of ion release in barley roots, suggesting its potential role in studying the relationship between protein synthesis and ion transport (Pitman et al., 1977).

Medicinal Chemistry Building Block

The compound has been evaluated in medicinal chemistry, specifically as a building block for synthesizing new cyclic fluorinated beta-amino acids, which have high potential in drug development (Van Hende et al., 2009).

Role in Antibacterial Agents

7-Azetidinylquinolones, which include structures similar to this compound, have shown potential as antibacterial agents. Their synthesis and biological activity have been extensively studied, particularly their efficacy against Gram-positive and Gram-negative bacteria (Frigola et al., 1994).

Role in Food Chain and Toxicology

The compound is related to Azetidine-2-carboxylic acid (Aze), which is found in sugar beets and table beets, and has been linked to toxic effects and congenital malformations. The presence of Aze in the food chain and its potential effects on human health have been a subject of research (Rubenstein et al., 2009).

Potential in Antiviral Prodrugs

Compounds structurally related to this compound have been investigated for their potential as prodrugs in antiviral therapies, particularly in improving the pharmacokinetic properties of existing drugs (Parang et al., 2000).

Application in Synthesis of Novel Amino Acids

Research has been conducted on synthesizing novel amino acids using azetidine derivatives, which may include compounds similar to this compound. These amino acids are used as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Mechanism of Action

Target of Action

Azetidine derivatives are known to be valuable compounds in pharmaceutical research , suggesting that they may interact with a variety of biological targets.

Mode of Action

Azetidine derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Azetidine derivatives are known to participate in suzuki–miyaura cross-coupling reactions , which are widely used in carbon–carbon bond forming reactions. This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation.

Pharmacokinetics

Azetidine derivatives are known to be used in solution phase peptide synthesis , which could potentially influence their bioavailability.

Result of Action

Some azetidine derivatives are known to inhibit collagen synthesis and exhibit antiangiogenic properties , suggesting potential cellular effects.

Action Environment

The stability and reactivity of azetidine derivatives can be influenced by factors such as temperature and the presence of other chemical reagents .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOPMXFDCZGSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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